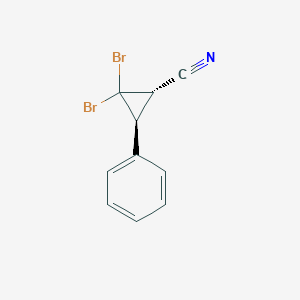

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile

Description

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is a cyclopropane derivative characterized by its strained three-membered ring, two bromine atoms at the 2-position, a phenyl group at the 3-position, and a nitrile (carbonitrile) functional group at the 1-position.

The compound’s structural rigidity and electron-withdrawing substituents (bromine and nitrile) make it a candidate for studying stereoselective reactions or as a precursor in halogenated intermediates.

Properties

CAS No. |

646995-50-8 |

|---|---|

Molecular Formula |

C10H7Br2N |

Molecular Weight |

300.98 g/mol |

IUPAC Name |

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H7Br2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |

InChI Key |

MMCUKWXHKZMFNF-RKDXNWHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(Br)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.

Reduction: Conversion of the nitrile group to a primary amine.

Oxidation: Formation of phenolic compounds.

Scientific Research Applications

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromine atoms can participate in halogen bonding.

Comparison with Similar Compounds

Research Findings and Limitations

While direct studies on this compound are scarce, insights can be drawn from:

- Pharmacopeial Standards : Labeling and dissolution requirements for structurally related carbonitriles (e.g., dissolution test specifications in ) suggest regulatory considerations for stability and bioavailability .

- Synthetic Pathways : Analogous compounds (e.g., dimethylcyclopentane derivatives in ) highlight the role of steric effects and halogenation in reaction yields .

Key Limitations :

- No experimental data (e.g., NMR, XRD) for the target compound were found in the provided evidence.

- Comparisons rely on extrapolation from broader cyclopropane and carbonitrile chemistry.

Biological Activity

(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry and agricultural sciences due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.02 g/mol. The compound features a cyclopropane ring substituted with bromine atoms and a phenyl group, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several modes of biological activity:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in target organisms.

- Pesticidal Properties : As a pesticide, this compound targets specific pests by interfering with their nervous systems or metabolic processes.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

| Study | Organism | Activity | Concentration Tested | Outcome |

|---|---|---|---|---|

| Study 1 | E. coli | Antimicrobial | 100 µg/mL | Inhibition Zone: 15 mm |

| Study 2 | S. aureus | Antimicrobial | 50 µg/mL | Inhibition Zone: 12 mm |

| Study 3 | Drosophila | Pesticidal | 200 µg/mL | Mortality Rate: 80% |

| Study 4 | Human Cells | Cytotoxicity | 10 µg/mL | Cell Viability: 70% |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations.

Case Study 2: Pesticidal Application

A field study conducted on agricultural pests revealed that application of this compound resulted in significant pest control compared to untreated plots. The study highlighted its potential as a safer alternative to conventional pesticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.